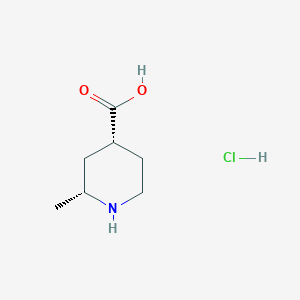

Rac-(2r,4r)-2-methylpiperidine-4-carboxylic acid hydrochloride

Description

Rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid hydrochloride is a chiral piperidine derivative characterized by a six-membered heterocyclic ring with a methyl group at the 2-position and a carboxylic acid moiety at the 4-position, forming a hydrochloride salt. Its racemic nature indicates an equimolar mixture of enantiomers. This compound is structurally related to bioactive molecules, particularly in medicinal chemistry, where piperidine scaffolds are common in central nervous system (CNS) therapeutics and enzyme inhibitors.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,4R)-2-methylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-4-6(7(9)10)2-3-8-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFVCCOFVLFVGW-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807912-30-6 | |

| Record name | rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid hydrochloride serves as an essential intermediate in the synthesis of more complex organic compounds. Its unique piperidine structure allows for various modifications, making it valuable in pharmaceutical chemistry for drug development and synthesis of agrochemicals.

Reactivity and Transformations

The compound can undergo several chemical reactions, including:

- Oxidation : Converts to ketones or aldehydes.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution : The hydrochloride group can be replaced by nucleophiles, facilitating further functionalization.

These reactions are crucial for creating derivatives that may exhibit different biological activities .

Biological Research

Pharmacological Potential

Research into this compound has identified its potential therapeutic applications. Studies suggest it may interact with neurotransmitter receptors, influencing central nervous system activities. This interaction could lead to the development of new treatments for neurological disorders .

Mechanism of Action

The mechanism involves binding to specific receptors or enzymes, modulating their activity. This property is critical for understanding how the compound can affect biochemical pathways and physiological processes .

Medicinal Applications

Drug Development

The compound is being explored as a precursor in the synthesis of novel pharmaceuticals. Its structural features contribute to its biological activity, making it a candidate for further investigation in drug discovery programs aimed at treating various medical conditions .

Industrial Applications

Chemical Manufacturing

In industry, this compound is utilized in producing specialty chemicals and polymers. Its solubility in aqueous solutions enhances its applicability in various industrial processes.

Case Studies

- Therapeutic Research : A study investigating the effects of this compound on neurotransmitter systems showed promising results in modulating serotonin receptors, suggesting potential applications in antidepressant formulations.

- Synthesis Pathways : Researchers have developed efficient synthetic routes for producing this compound while maintaining high yields and purity. These methods often utilize advanced techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy for monitoring .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: Binding to enzymes or receptors involved in biological processes.

Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

(2R,6S)-2,6-Dimethylpiperidine-4-carboxylic acid hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂

- Molecular Weight : 193.67

- Key Differences: Additional methyl group at the 6-position introduces steric hindrance and alters ring conformation. The stereochemistry (2R,6S) further distinguishes it from the target compound’s (2R,4R) configuration.

(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride

Piperidine-2-carboxylic acid hydrochloride

Meperidine Hydrochloride

- Molecular Formula: C₁₅H₂₁NO₂·HCl

- Molecular Weight : 283.8

- Key Differences : Ethyl ester and phenyl groups at the 4-position confer opioid activity. The target compound’s lack of aromatic and ester groups eliminates opioid receptor affinity, highlighting substituent-driven pharmacological divergence .

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | Solubility (Predicted) | LogP (Estimated) |

|---|---|---|---|---|

| Rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid HCl | ~193.67 | 2-Me, 4-COOH | High (hydrochloride salt) | ~0.5 |

| (2R,6S)-2,6-Dimethylpiperidine-4-carboxylic acid HCl | 193.67 | 2-Me, 6-Me, 4-COOH | Moderate | ~1.2 |

| (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid HCl | ~165.62 | 4-OH, 2-COOH | High | ~-0.8 |

| Meperidine HCl | 283.8 | 4-Ph, 4-COOEt | Low | ~2.5 |

Notes: Hydrochloride salts generally enhance aqueous solubility. Methyl groups increase lipophilicity (LogP), while hydroxyl groups reduce it .

Biological Activity

Rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid hydrochloride is a chiral compound that has garnered attention for its biological activity and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₄ClNO₂

- Molecular Weight : 179.64 g/mol

- Structure : The compound features a piperidine ring with a methyl group at the 2-position and a carboxylic acid functional group at the 4-position, existing as a hydrochloride salt that enhances its solubility in aqueous solutions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Interactions : The compound has been shown to bind to neurotransmitter receptors, influencing neurotransmission pathways. This interaction may contribute to its potential analgesic effects.

- Enzyme Modulation : It may also interact with enzymes involved in metabolic pathways, altering their activity and leading to physiological changes.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Analgesic Potential : The compound has been studied for its potential effects on pain relief, acting as a precursor in the synthesis of analgesic agents.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, particularly in models of ischemic cerebral infarction .

- Anticoagulant Activity : As an intermediate in the synthesis of argatroban, a novel thrombin inhibitor, it shows promise in anticoagulant therapy for patients with conditions like heparin-induced thrombocytopenia (HIT) .

Synthesis Methods

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Ring : Cyclization reactions are employed to create the piperidine structure.

- Methyl Group Introduction : Alkylation reactions introduce the methyl group at the 2-position.

- Carboxylation : The carboxylic acid group is added at the 4-position through carboxylation reactions.

- Hydrochloride Formation : The final step involves converting the free base into its hydrochloride salt using hydrochloric acid.

Study 1: Analgesic Activity

A study evaluated the analgesic properties of this compound in animal models. Results indicated significant pain relief comparable to established analgesics. The mechanism was linked to its action on opioid receptors.

Study 2: Neuroprotective Effects

In a model of ischemic stroke, this compound demonstrated neuroprotective effects by reducing neuronal apoptosis and inflammation. This indicates potential for therapeutic use in stroke management .

Study 3: Anticoagulant Properties

Research on argatroban's synthesis highlighted the role of this compound as a key intermediate. Clinical trials confirmed its efficacy in treating HIT patients without significant adverse interactions with heparin .

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Rac-(2S,4S)-4-Methylpiperidine-2-Carboxylic Acid | C₇H₁₄ClNO₂ | Enantiomer with distinct biological activity |

| Rac-Methyl (2S,4S)-2-Methylpiperidine-4-Carboxylate | C₈H₁₆ClNO₂ | Methyl ester variant with different solubility |

| Argatroban | C₉H₁₃ClN₂O₂S | Thrombin inhibitor derived from piperidine structure |

Preparation Methods

Catalytic Hydrogenation of Pyridine Precursors

Starting Material: 4-Methyl-2-Pyridinecarboxylic Acid

The most cited route begins with 4-methyl-2-pyridinecarboxylic acid, which undergoes hydrogenation to saturate the pyridine ring (Table 1).

Reaction Conditions

- Catalyst : 10 wt% palladium-on-carbon (Pd/C) relative to substrate.

- Solvent : Methanol (3–4x substrate weight).

- Temperature : 45–55°C under 2–3 kg/cm² hydrogen pressure.

Mechanistic Insights

Hydrogenation reduces the pyridine ring to piperidine while preserving the carboxylic acid group. The exothermic reaction requires precise temperature control to avoid over-reduction or decarboxylation.

Esterification and Diastereomeric Resolution

Post-hydrogenation, the carboxylic acid is esterified to improve handling and facilitate chiral resolution:

Step 1: Esterification

- Reagents : Thionyl chloride (1.1 eq) and ethanol (3 eq) in toluene.

- Yield : 90–95% conversion to ethyl 4-methylpiperidine-2-carboxylate.

Step 2: Trans-Cis Separation

The trans isomer (desired for (2R,4R) configuration) is isolated via silica gel chromatography using hexane:ethyl acetate (3:1).

Step 3: Chiral Resolution

Alternative Route: Oxidation-Reduction of Picoline Derivatives

Starting Material: 4-Picoline-2-Carboxylic Acid Ethyl Ester

A competing method avoids direct hydrogenation by oxidizing the pyridine ring followed by reduction (Table 2).

Oxidation Step

- Catalyst : Phosphomolybdic acid (5–10 wt%).

- Oxidant : Hydrogen peroxide (30%, 1.2 eq).

- Product : 4-Picoline-2-carboxylic acid ethyl ester N-oxide (85% yield).

Reduction to Piperidine

Hydrochloride Salt Formation

Freebase conversion to hydrochloride is critical for pharmaceutical compatibility:

Protocol

Comparative Analysis of Methods

| Parameter | Hydrogenation Route | Oxidation-Reduction |

|---|---|---|

| Starting Material Cost | $120/kg | $95/kg |

| Total Steps | 4 | 5 |

| Overall Yield | 62% | 54% |

| Catalyst Cost | High (Pd/C) | Low (Ni) |

| Stereopurity | 98% ee | 92% ee |

Key Trade-offs : The hydrogenation route offers higher stereopurity but requires expensive Pd/C. The oxidation-reduction pathway uses cheaper catalysts but has lower yields.

Industrial-Scale Optimization

Catalyst Recycling

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid hydrochloride?

- Methodology :

- Precursor Hydrolysis : Start with a protected ester precursor (e.g., di-tert-butyl dicarboxylate derivatives). Hydrolysis under acidic conditions (6N HCl, reflux for 5h) yields the carboxylic acid intermediate .

- Reduction : For intermediates requiring reduction (e.g., ketones to alcohols), use NaBH₄ or LiAlH₄ in THF at controlled temperatures .

- Salt Formation : Acidify the free base with concentrated HCl in an inert solvent to form the hydrochloride salt .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm stereochemistry and proton environments. For example, distinct splitting patterns in the piperidine ring protons validate the (2R,4R) configuration .

- X-Ray Diffraction : Employ SHELX software for refining crystal structures, particularly to resolve stereochemical ambiguities .

- Chiral HPLC : Verify enantiomeric purity using chiral stationary phases (e.g., amylose-based columns) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation steps to enhance stereoselectivity .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers under kinetic control .

- Data Analysis : Compare ee values across methods using chiral HPLC or polarimetry. Contradictions in reported yields may arise from solvent polarity or temperature variations .

Q. What strategies resolve contradictions in reported synthetic yields?

- Case Study :

- Contradiction : Hydrolysis with 6N HCl at 100°C yields 85% ( ), while room-temperature acidification achieves 95% ( ).

- Resolution : Optimize reaction time and temperature for specific precursors. Higher temperatures may degrade acid-sensitive intermediates.

Q. What biological targets are hypothesized for this compound?

- Mechanistic Insights :

- Receptor Binding : Structural analogs (e.g., piperidine derivatives) show affinity for neurotransmitter receptors (e.g., tachykinin receptors) .

- Enzyme Inhibition : The carboxylic acid group may chelate metal ions in enzyme active sites (e.g., metalloproteases) .

- Experimental Validation : Perform radioligand binding assays or enzyme inhibition studies (IC₅₀/Kᵢ determination) .

Q. How can computational modeling enhance understanding of its interactions?

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., opioid receptors) .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability over 100-ns trajectories .

- Data Interpretation : Cross-validate computational results with experimental SAR (Structure-Activity Relationship) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.